Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate
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Overview
Description
tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate: is a chemical compound with the molecular formula C12H21NO4. It is a white solid at room temperature and is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicyclohexane derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at a temperature range of 0-8°C to ensure the stability of the reactants and products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxabicyclohexane ring can be reduced under specific conditions to form a more saturated bicyclic structure.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of more saturated bicyclic structures.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxabicyclohexane ring structure allows it to fit into certain enzyme active sites or receptor binding pockets, potentially inhibiting their activity or modulating their function. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing its interaction with the target .
Comparison with Similar Compounds
- tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate
Uniqueness: tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate is unique due to its specific substitution pattern on the oxabicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-6-11-4-12(5-11,7-14)16-8-11/h14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
YSXCZFYGDXWSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(OC2)CO |
Origin of Product |
United States |
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